- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,
Cas no 956034-06-3 (furo3,2-dpyrimidine-2,4-diol)
furo3,2-dpyrimidine-2,4-diol structure
Product Name:furo3,2-dpyrimidine-2,4-diol
CAS 번호:956034-06-3
MF:C6H4N2O3
메가와트:152.10756111145
MDL:MFCD11520867
CID:827241
PubChem ID:11564502
Update Time:2025-05-30
furo3,2-dpyrimidine-2,4-diol 화학적 및 물리적 성질
이름 및 식별자
-
- Furo[3,2-d]pyrimidine-2,4-diol
- 1H-furo[3,2-d]pyrimidine-2,4-dione
- furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
- furo3,2-dpyrimidine-2,4-diol
-
- MDL: MFCD11520867
- 인치: 1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
- InChIKey: UEICIOHAOMRQDE-UHFFFAOYSA-N
- 미소: O=C1NC2=C(OC=C2)C(=O)N1
계산된 속성
- 정밀분자량: 152.02200
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 5
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 0
실험적 성질
- PSA: 79.38000
- LogP: 0.63400
furo3,2-dpyrimidine-2,4-diol 세관 데이터
- 세관 번호:2934999090
- 세관 데이터:
?? ?? ??:
2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
furo3,2-dpyrimidine-2,4-diol 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000433-5g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 5g |
$2200.00 | 2023-08-31 | |
| Alichem | A089000433-10g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 10g |
$3142.11 | 2023-08-31 | |
| Alichem | A089000433-25g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 25g |
$5366.55 | 2023-08-31 | |
| Chemenu | CM166851-1g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95%+ | 1g |
$385 | 2024-07-18 | |
| Enamine | EN300-314223-1g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 1g |
$1191.0 | 2023-09-05 | |
| Enamine | EN300-314223-5g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 5g |
$4909.0 | 2023-09-05 | |
| Enamine | EN300-314223-10g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 10g |
$9571.0 | 2023-09-05 | |
| Enamine | EN300-314223-0.05g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 0.05g |
$277.0 | 2023-09-05 | |
| Enamine | EN300-314223-0.1g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 0.1g |
$413.0 | 2023-09-05 | |
| Enamine | EN300-314223-0.25g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 0.25g |
$589.0 | 2023-09-05 |
furo3,2-dpyrimidine-2,4-diol 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran , Water ; 3.5 h, 70 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3.5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
참조
- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,
합성 방법 3
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
참조
- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 40 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
참조
- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833
합성 방법 5
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt
참조
- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane , Water
참조
- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors, MedChemComm, 2014, 5(12), 1821-1828
합성 방법 7
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
참조
- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
참조
- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
참조
- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
참조
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
참조
- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,
furo3,2-dpyrimidine-2,4-diol Raw materials
- Methyl 3-ureidofuran-2-carboxylate
- 2-Furancarboxylic acid, 3-[(aminocarbonyl)amino]-, ethyl ester
- Methyl 3-aminofuran-2-carboxylate
- Chlorosulfonyl isocyanate
furo3,2-dpyrimidine-2,4-diol Preparation Products
furo3,2-dpyrimidine-2,4-diol 관련 문헌
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
956034-06-3 (furo3,2-dpyrimidine-2,4-diol) 관련 제품
- 1431412-17-7(4-Methoxyfuro[3,2-d]pyrimidine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량
Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
중국 공급자
시약
Essenoi Fine Chemical Co., Limited
골드 회원
중국 공급자
시약
Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량